Phenyl-(4-piperidin-1-ylcyclohexyl)methanone
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Overview
Description
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone is a chemical compound with the molecular formula C18H25NO It contains a phenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring via a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation of precursor compounds may be explored to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl and piperidine derivatives.
Scientific Research Applications
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Additionally, the phenyl and piperidine rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be compared with other similar compounds, such as:
Cyclohexyl phenyl ketone: Lacks the piperidine ring, resulting in different chemical and biological properties.
Piperidinocyclohexyl ketone: Lacks the phenyl group, affecting its reactivity and applications.
Phenyl piperidinyl ketone: Similar structure but with variations in the position of functional groups, leading to distinct characteristics.
Properties
CAS No. |
13441-36-6 |
---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
phenyl-(4-piperidin-1-ylcyclohexyl)methanone |
InChI |
InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
InChI Key |
KTVLKSCPNWLHMV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
13441-36-6 | |
Synonyms |
Phenyl(1-piperidinocyclohexyl)methanone |
Origin of Product |
United States |
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